acetate CAS No. 830321-49-8](/img/structure/B14228420.png)
Methyl [2-(8-aminonaphthalen-1-yl)hydrazinylidene](cyano)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a naphthalene ring, an amino group, and a cyanoacetate moiety, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate typically involves the reaction of 8-aminonaphthalene-1-carbohydrazide with methyl cyanoacetate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Amine derivatives of the cyano group.
Substitution: Various substituted hydrazinylidene derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: Similar structure but lacks the hydrazinylidene and cyano groups.
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate: Contains an amino group and a naphthalene ring but differs in the position of the functional groups.
Uniqueness
Methyl 2-(8-aminonaphthalen-1-yl)hydrazinylideneacetate is unique due to the presence of both the hydrazinylidene and cyano groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalization, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
830321-49-8 |
|---|---|
Fórmula molecular |
C14H12N4O2 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
methyl 2-[(8-aminonaphthalen-1-yl)hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C14H12N4O2/c1-20-14(19)12(8-15)18-17-11-7-3-5-9-4-2-6-10(16)13(9)11/h2-7,17H,16H2,1H3 |
Clave InChI |
UOPFAJALPNGEQN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=NNC1=CC=CC2=C1C(=CC=C2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
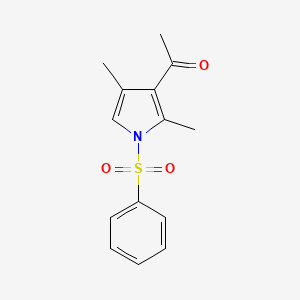
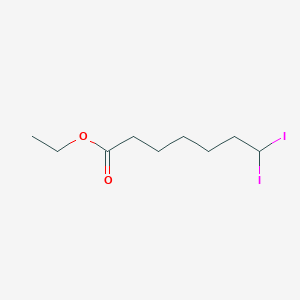

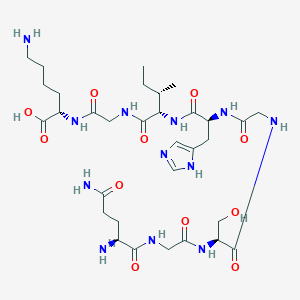

![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
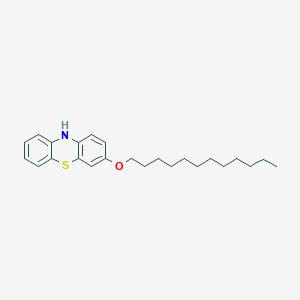
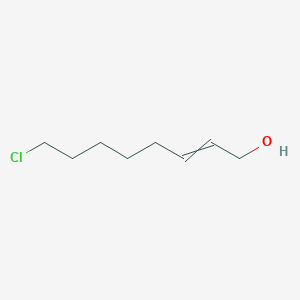
![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
